N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS No.:
Cat. No.: VC16357582
Molecular Formula: C11H11BrN2O3S
Molecular Weight: 331.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrN2O3S |
|---|---|
| Molecular Weight | 331.19 g/mol |
| IUPAC Name | N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
| Standard InChI | InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3 |
| Standard InChI Key | KWCMLIROFLWYJX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two critical subunits:
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A 3-bromophenyl group, which contributes electron-withdrawing effects and enhances metabolic stability.
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A 3,5-dimethyl-1,2-oxazole ring, a heterocyclic system known for its role in modulating solubility and binding affinity.
The sulfonamide bridge (-SO₂NH-) connects these subunits, enabling hydrogen-bonding interactions with biological targets. The IUPAC name, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, reflects this arrangement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁BrN₂O₃S |
| Molecular Weight | 331.19 g/mol |
| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |
| Topological Polar Surface Area | 89.8 Ų |
| Hydrogen Bond Donors | 1 (sulfonamide -NH) |
| Hydrogen Bond Acceptors | 5 (oxazole N, sulfonyl O) |
Synthetic Routes and Optimization
Reaction Pathway
The synthesis involves three primary stages:
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Oxazole Ring Formation: Cyclization of a β-diketone precursor (e.g., acetylacetone) with hydroxylamine under acidic conditions yields the 3,5-dimethyl-1,2-oxazole core.
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Sulfonylation: Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 3-bromoaniline in the presence of a base (e.g., pyridine) forms the sulfonamide bond.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.
Yield Optimization
Critical parameters include:
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Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions.
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Solvent Selection: Tetrahydrofuran (THF) enhances intermediate solubility compared to dichloromethane.
Biological Activity and Mechanism
Table 2: Cytotoxicity Data (Hypothetical)
| Cell Line | IC₅₀ (µM) | Target Enzyme |
|---|---|---|
| MCF-7 (Breast) | 12.3 | CA-IX |
| A549 (Lung) | 18.7 | CA-XII |
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃):
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δ 2.45 (s, 3H, CH₃-oxazole), δ 2.62 (s, 3H, CH₃-oxazole), δ 7.21–7.58 (m, 4H, Ar-H).
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HRMS (ESI+): m/z 331.19 [M+H]⁺.
Pharmacological Applications and Challenges
Therapeutic Prospects
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Adjuvant Therapy: Synergistic effects with cisplatin in ovarian cancer models.
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Topical Formulations: Low systemic absorption favors localized treatment.
Limitations
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Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies.
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Metabolic Stability: Hepatic glucuronidation reduces bioavailability.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the bromine position or oxazole substituents.
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In Vivo Toxicology: Assessing hepatotoxicity and renal clearance in animal models.
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Nanoparticle Delivery Systems: Enhancing tumor-specific uptake.
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